3-Bromo-5-ethoxy-4-((3-methylbenzyl)oxy)benzaldehyde
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Overview
Description
3-Bromo-5-ethoxy-4-((3-methylbenzyl)oxy)benzaldehyde is a chemical compound with the molecular formula C17H17BrO3. It is known for its unique structure, which includes a bromine atom, an ethoxy group, and a benzyl ether linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-ethoxy-4-((3-methylbenzyl)oxy)benzaldehyde typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often involve the use of solvents like dichloromethane or ethanol and catalysts such as potassium carbonate .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques like recrystallization, and stringent quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-ethoxy-4-((3-methylbenzyl)oxy)benzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form primary alcohols.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in polar aprotic solvents.
Major Products
Oxidation: 3-Bromo-5-ethoxy-4-[(3-methylbenzyl)oxy]benzoic acid.
Reduction: 3-Bromo-5-ethoxy-4-[(3-methylbenzyl)oxy]benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Bromo-5-ethoxy-4-((3-methylbenzyl)oxy)benzaldehyde is utilized in several scientific research fields:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Employed in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Bromo-5-ethoxy-4-((3-methylbenzyl)oxy)benzaldehyde involves its interaction with specific molecular targets. For instance, its aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The bromine atom and ethoxy group may also contribute to its overall reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-5-ethoxy-4-hydroxybenzaldehyde: Similar structure but lacks the 3-methylbenzyl group.
3-Bromo-4-ethoxybenzaldehyde: Similar structure but lacks the 3-methylbenzyl and 5-ethoxy groups.
5-Ethoxy-4-[(3-methylbenzyl)oxy]benzaldehyde: Similar structure but lacks the bromine atom.
Uniqueness
3-Bromo-5-ethoxy-4-((3-methylbenzyl)oxy)benzaldehyde is unique due to the presence of the bromine atom, ethoxy group, and 3-methylbenzyl ether linkage.
Biological Activity
3-Bromo-5-ethoxy-4-((3-methylbenzyl)oxy)benzaldehyde is a complex organic compound that has garnered interest due to its potential biological activities. This compound, characterized by the presence of a bromine atom, an ethoxy group, and a methoxybenzyl moiety, is part of a broader class of benzaldehyde derivatives known for their diverse pharmacological properties. Understanding its biological activity is crucial for evaluating its potential therapeutic applications.
The molecular formula of this compound is C17H17BrO3, with a molecular weight of 349.22 g/mol. The structure includes functional groups that may contribute to its biological interactions.
Property | Value |
---|---|
Molecular Formula | C17H17BrO3 |
Molecular Weight | 349.22 g/mol |
IUPAC Name | This compound |
The biological activity of this compound may involve its interaction with various molecular targets. The compound can potentially act as an enzyme inhibitor or modulate receptor activity, leading to various physiological effects. The specific pathways and targets remain to be fully elucidated through further research.
Enzyme Inhibition
Benzaldehyde derivatives have been explored for their ability to inhibit enzymes involved in critical metabolic pathways. For example, studies on substituted benzaldehydes have shown inhibitory effects on xanthine oxidase (XO), which plays a role in purine metabolism and oxidative stress. Investigating the enzyme inhibition profile of this compound could reveal valuable insights into its therapeutic potential.
Case Studies and Research Findings
- Enzyme Inhibition Studies : Research has shown that certain benzaldehyde derivatives exhibit significant inhibition of XO, suggesting similar potential for this compound. The mechanism involves hydrogen bonding and hydrophobic interactions with the enzyme's active site, enhancing inhibitory activity .
- Anticancer Activity : A study exploring the anticancer effects of related compounds found that they could effectively inhibit tumor growth in vivo and demonstrated favorable pharmacokinetic profiles, including bioavailability and low toxicity .
- Pharmacological Screening : In silico screening methods have identified potential pharmacophores based on structural features similar to those found in this compound, indicating a promising avenue for drug development targeting specific receptors involved in cancer and inflammation .
Properties
IUPAC Name |
3-bromo-5-ethoxy-4-[(3-methylphenyl)methoxy]benzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrO3/c1-3-20-16-9-14(10-19)8-15(18)17(16)21-11-13-6-4-5-12(2)7-13/h4-10H,3,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVSPWYCMMCGIFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=O)Br)OCC2=CC=CC(=C2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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